molecular formula C8H12O2 B2986325 2-(Cyclopent-1-en-1-yl)propanoic acid CAS No. 92000-97-0

2-(Cyclopent-1-en-1-yl)propanoic acid

Cat. No.: B2986325
CAS No.: 92000-97-0
M. Wt: 140.182
InChI Key: CQIAXGXUTFQFMG-UHFFFAOYSA-N
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Description

2-(Cyclopent-1-en-1-yl)propanoic acid is an organic compound with the molecular formula C8H12O2. It is a carboxylic acid derivative featuring a cyclopentene ring attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopent-1-en-1-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable carboxylating agent under controlled conditions. For example, the reaction of cyclopentene with carbon dioxide in the presence of a catalyst can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopent-1-en-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

2-(Cyclopent-1-en-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-1-en-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. Additionally, the cyclopentene ring can participate in hydrophobic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 2-(Cyclopent-1-en-1-yl)propanoic acid is unique due to the presence of both a cyclopentene ring and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(cyclopenten-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIAXGXUTFQFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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